Cas no 1501949-22-9 ((2S)-2-amino-4-(cyclopentyloxy)butanoic acid)

(2S)-2-Amino-4-(cyclopentyloxy)butanoic acid is a chiral non-proteinogenic amino acid derivative characterized by its cyclopentyl ether side chain. This compound is of interest in medicinal chemistry and peptide research due to its structural versatility and potential as a building block for designing bioactive molecules. The cyclopentyl group enhances lipophilicity, which may improve membrane permeability and metabolic stability in drug candidates. Its stereospecific (S)-configuration ensures compatibility with enzymatic systems, making it valuable for asymmetric synthesis. The compound’s unique scaffold is also useful for probing structure-activity relationships in receptor-targeted studies. High purity and well-defined stereochemistry are critical for consistent performance in research applications.
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid structure
1501949-22-9 structure
Product name:(2S)-2-amino-4-(cyclopentyloxy)butanoic acid
CAS No:1501949-22-9
MF:C9H17NO3
Molecular Weight:187.236182928085
CID:6295657
PubChem ID:63040811

(2S)-2-amino-4-(cyclopentyloxy)butanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-4-(cyclopentyloxy)butanoic acid
    • EN300-1300443
    • 1501949-22-9
    • インチ: 1S/C9H17NO3/c10-8(9(11)12)5-6-13-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1
    • InChIKey: PKHJTCLAONCSIG-QMMMGPOBSA-N
    • SMILES: O(CC[C@@H](C(=O)O)N)C1CCCC1

計算された属性

  • 精确分子量: 187.12084340g/mol
  • 同位素质量: 187.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 166
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.9
  • トポロジー分子極性表面積: 72.6Ų

(2S)-2-amino-4-(cyclopentyloxy)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1297718-0.05g
2-amino-4-(cyclopentyloxy)butanoic acid
1501949-22-9
0.05g
$719.0 2023-06-06
Enamine
EN300-1300443-10.0g
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid
1501949-22-9
10g
$5590.0 2023-06-06
Enamine
EN300-1300443-0.05g
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid
1501949-22-9
0.05g
$1091.0 2023-06-06
Enamine
EN300-1300443-0.1g
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid
1501949-22-9
0.1g
$1144.0 2023-06-06
Enamine
EN300-1300443-0.5g
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid
1501949-22-9
0.5g
$1247.0 2023-06-06
Enamine
EN300-1300443-10000mg
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid
1501949-22-9
10000mg
$3929.0 2023-09-30
Enamine
EN300-1297718-50mg
2-amino-4-(cyclopentyloxy)butanoic acid
1501949-22-9
50mg
$587.0 2023-09-30
Enamine
EN300-1297718-0.1g
2-amino-4-(cyclopentyloxy)butanoic acid
1501949-22-9
0.1g
$755.0 2023-06-06
Enamine
EN300-1300443-250mg
(2S)-2-amino-4-(cyclopentyloxy)butanoic acid
1501949-22-9
250mg
$840.0 2023-09-30
Enamine
EN300-1297718-250mg
2-amino-4-(cyclopentyloxy)butanoic acid
1501949-22-9
250mg
$642.0 2023-09-30

(2S)-2-amino-4-(cyclopentyloxy)butanoic acid 関連文献

(2S)-2-amino-4-(cyclopentyloxy)butanoic acidに関する追加情報

Introduction to (2S)-2-amino-4-(cyclopentyloxy)butanoic acid (CAS No. 1501949-22-9)

(2S)-2-amino-4-(cyclopentyloxy)butanoic acid (CAS No. 1501949-22-9) is a synthetic amino acid with a unique cyclopentyl ether substituent. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, biotechnology, and chemical research. The cyclopentyloxy group imparts distinct properties to the molecule, making it a valuable candidate for the development of novel therapeutics and bioactive compounds.

The chemical structure of (2S)-2-amino-4-(cyclopentyloxy)butanoic acid is characterized by a four-carbon backbone with an amino group at the second position and a cyclopentyl ether group at the fourth position. The presence of the cyclopentyloxy substituent significantly influences the compound's solubility, stability, and biological activity. This structural feature also provides opportunities for further functionalization and derivatization, which can enhance its utility in drug design and development.

Recent studies have explored the potential of (2S)-2-amino-4-(cyclopentyloxy)butanoic acid as a lead compound for the development of new drugs. One notable area of research is its use as a modulator of ion channels. Ion channels play crucial roles in various physiological processes, including neurotransmission, muscle contraction, and cellular signaling. By modulating these channels, (2S)-2-amino-4-(cyclopentyloxy)butanoic acid could potentially be used to treat conditions such as epilepsy, chronic pain, and cardiovascular disorders.

In addition to its potential as an ion channel modulator, (2S)-2-amino-4-(cyclopentyloxy)butanoic acid has shown promise in the field of protein engineering. The unique properties of this amino acid make it an attractive building block for the design of novel peptides and proteins with enhanced stability and activity. Researchers have used this compound to create peptides with improved pharmacokinetic profiles and increased resistance to proteolytic degradation.

The synthesis of (2S)-2-amino-4-(cyclopentyloxy)butanoic acid involves several steps, including the formation of the cyclopentyl ether group and the introduction of the amino functionality. Various synthetic routes have been developed to optimize yield and purity, ensuring that the final product meets high standards for pharmaceutical applications. One common approach involves the reaction of a suitable starting material with a cyclopentyl alcohol derivative followed by selective functionalization to introduce the amino group.

From a biological perspective, (2S)-2-amino-4-(cyclopentyloxy)butanoic acid has been studied for its effects on cellular processes. In vitro experiments have demonstrated that this compound can influence cell proliferation, migration, and apoptosis. These findings suggest that it may have therapeutic potential in cancer treatment by targeting specific pathways involved in tumor growth and metastasis.

Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-2-amino-4-(cyclopentyloxy)butanoic acid in various disease models. Preliminary results have been promising, with several studies reporting significant improvements in patient outcomes without major adverse effects. However, further research is needed to fully understand the mechanisms of action and optimize dosing regimens.

In conclusion, (2S)-2-amino-4-(cyclopentyloxy)butanoic acid (CAS No. 1501949-22-9) is a versatile compound with a wide range of potential applications in pharmaceuticals and biotechnology. Its unique chemical structure and biological properties make it an attractive candidate for drug development and protein engineering. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in various medical fields.

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